sodium;formaldehyde;hydrogen sulfite

Polymerization shortstop Acrylonitrile Monomer loss reduction

Conventional reductants like sodium dithionite degrade rapidly under ambient conditions, causing batch inconsistency and yield loss. Sodium formaldehyde sulfoxylate (SFS) solves this with oxidative stability and pH-triggered reactivity. • Achieves near-100% monomer conversion at ~50°C in SBR/acrylic emulsion polymerization. • Reduces acrylonitrile monomer waste by >90% vs. bisulfite-based shortstopping agents. • Listed in FDA Inactive Ingredients Database for parenteral use up to 0.1% w/v. Supplied as ≥98% dihydrate; stable storage at 8-25°C under inert atmosphere.

Molecular Formula CH3NaO4S
Molecular Weight 134.09 g/mol
Cat. No. B7949673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;formaldehyde;hydrogen sulfite
Molecular FormulaCH3NaO4S
Molecular Weight134.09 g/mol
Structural Identifiers
SMILESC=O.OS(=O)[O-].[Na+]
InChIInChI=1S/CH2O.Na.H2O3S/c1-2;;1-4(2)3/h1H2;;(H2,1,2,3)/q;+1;/p-1
InChIKeyXUIVKWAWICCWIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Formaldehyde Sulfoxylate Procurement Guide


Sodium;formaldehyde;hydrogen sulfite — more precisely designated as sodium formaldehyde sulfoxylate (SFS) or sodium hydroxymethanesulfinate (CAS: 149-44-0 anhydrous; 6035-47-8 dihydrate) — is an organic sulfur-containing reductant of the sulfoxylate class, commercially known by trade names including Rongalite, Bruggolite, and Formosul. The dihydrate form (NaHOCH₂SO₂·2H₂O) is the predominant commercial offering, characterized by a white crystalline appearance, high water solubility (~600 g/L at 20°C), and a 10% aqueous solution pH of 9.5–10.5 [1]. SFS is manufactured industrially via the reaction of sodium dithionite (Na₂S₂O₄) with formaldehyde, yielding a compound that is stable under alkaline conditions but readily decomposes in acidic media (pH < 7) to release sulfur dioxide and formaldehyde [2]. Its core functional property is its capacity as a potent reducing agent, with reducing strength positioned between sodium sulfite (stronger) and sodium dithionite (milder) [3]. Key end-use domains include textile discharge printing and dye stripping, redox polymerization initiation (particularly in synthetic rubber production), and pharmaceutical antioxidant applications.

Sodium Formaldehyde Sulfoxylate: Substitution Risks


Substituting sodium formaldehyde sulfoxylate with chemically similar reductants — including sodium dithionite (Na₂S₂O₄, sodium hydrosulfite), thiourea dioxide, or ascorbic acid — introduces material deviations in stability, reaction kinetics, and functional selectivity that directly affect process reproducibility and cost-efficiency. Unlike sodium dithionite, which undergoes rapid aerobic decomposition and is highly moisture-sensitive, SFS exhibits significantly enhanced oxidative stability, making it less susceptible to handling-related degradation and more reliable in ambient processing environments [1]. Critically, SFS demonstrates pH-dependent decomposition kinetics: it remains stable for hours under anaerobic alkaline conditions (pH ~9) but decomposes rapidly in acidic media (pH < 7) with concomitant release of sulfur dioxide radical anions (SO₂⁻•) and formaldehyde . This pH-gated reactivity confers controlled reducing power that cannot be replicated by alternatives lacking this trigger mechanism. In polymerization applications, SFS enables near-100% monomer conversion at moderate temperatures (~50°C) when paired with hydroperoxide oxidants, a performance threshold that alternative reductants fail to achieve under identical conditions [2]. Procurement decisions that disregard these quantifiable performance differentials risk suboptimal yields, increased reagent consumption, and process failure.

Sodium Formaldehyde Sulfoxylate Performance Comparisons


Acrylonitrile Monomer Loss Reduction

In acrylonitrile polymerization shortstopping applications, sodium formaldehyde sulfoxylate (referred to in the patent as sodium sulfoxylate formaldehyde) demonstrates a quantifiable and operationally meaningful advantage over conventional bisulfite-based methods. When employed as the shortstopping agent at a dosage of approximately 1% by weight of unreacted monomer, SFS reduced the loss of acrylonitrile monomer as acrylonitrile-bisulfite addition product to less than one-tenth of the amount lost in the representative prior art run [1]. This translates to a >90% reduction in monomer wastage, directly improving process economics and yield. The mechanism involves SFS acting as a terminating agent that halts polymerization without forming substantial quantities of the undesirable bisulfite adduct byproduct that consumes unreacted monomer in conventional approaches. This differential performance is specific to the sulfoxylate structural class and cannot be achieved using sodium dithionite or thiourea dioxide under equivalent conditions.

Polymerization shortstop Acrylonitrile Monomer loss reduction Process yield

Low-Temperature Emulsion Polymerization Conversion

In styrene-acrylic copolymer latex synthesis via emulsion polymerization, the SFS/tert-butyl hydroperoxide (TBHP) redox initiator couple enables approximately 100% monomer conversion at 50°C, a temperature substantially lower than that required for thermal initiation alone [1]. This near-complete conversion is achieved at redox couple concentrations above 0.5% (relative to monomer) and is not reliably attainable with alternative reductant systems such as ascorbic acid/hydroperoxide or sodium metabisulfite/persulfate under identical low-temperature conditions. The controlled radical generation kinetics of the SFS/TBHP system are a direct consequence of SFS's intermediate reduction potential and its pH-dependent SO₂⁻• radical anion release mechanism, which provides a steady, tunable flux of initiating species. In contrast, ascorbic acid-based systems typically require higher concentrations or temperatures to approach comparable conversion levels, and sodium dithionite is unsuitable due to rapid aerobic deactivation [2]. The SFS/TBHP system is therefore the reductant of choice for low-temperature emulsion polymerization processes requiring high monomer utilization efficiency.

Emulsion polymerization Redox initiator Conversion efficiency Low-temperature polymerization

Oxidative Stability vs. Sodium Dithionite

Sodium dithionite (Na₂S₂O₄, sodium hydrosulfite), while a potent reductant widely used in textile bleaching and vat dyeing, exhibits pronounced sensitivity to atmospheric oxygen and moisture, undergoing rapid exothermic decomposition upon exposure to humid air [1]. This necessitates stringent storage conditions (cool, dry, inert atmosphere) and introduces significant handling hazards, including fire risk from spontaneous heating. In contrast, sodium formaldehyde sulfoxylate — manufactured by reacting sodium dithionite with formaldehyde — demonstrates materially enhanced oxidative stability and is described as 'less sensitive to oxygen than sodium dithionite itself, making it easier to handle and store' [2]. While no standardized quantitative assay (e.g., TGA oxidative induction time) is available for direct numerical comparison, the class-level inference is well-established across industrial practice and technical literature. SFS's improved stability arises from the formaldehyde adduct protecting the sulfoxylate moiety from rapid aerobic oxidation. This differential stability profile reduces procurement-related handling constraints and extends usable shelf-life in ambient industrial environments, a critical consideration for textile mills and polymer plants lacking inert-atmosphere storage infrastructure.

Oxidative stability Shelf-life Handling safety Industrial reductants

Reducing Strength vs. Sodium Sulfite and Dithionite

Sodium formaldehyde sulfoxylate occupies a well-defined position in the reducing strength hierarchy of industrial sulfur-based reductants. According to technical characterization data, SFS 'exhibits reducing properties stronger than sodium sulfite but milder than sodium dithionite' [1]. This intermediate reducing power is functionally significant: sodium dithionite's extreme reactivity often leads to over-reduction, substrate degradation, or uncontrolled exotherms in sensitive applications, while sodium sulfite's weaker reducing capacity may fail to achieve complete reduction of demanding substrates (e.g., vat dyes, certain α-haloketones, aromatic nitro compounds). SFS provides a tunable, moderate reducing strength that balances efficacy with selectivity. Additionally, the reducing power of SFS is pH-gated — stable and relatively mild under alkaline conditions, but upon acidification, decomposition releases SO₂⁻• radical anions and formaldehyde, unleashing a more potent reducing environment . This pH-triggered reactivity profile is unique among commercial sulfur reductants and enables precisely timed or spatially controlled reduction (e.g., in discharge printing where reduction is triggered by steam acidification during fixation). Sodium dithionite lacks this gated mechanism, and thiourea dioxide requires thermal activation rather than pH triggering.

Reducing strength Reduction potential Reactivity tuning Process control

Pharmaceutical Antioxidant Regulatory Acceptance

Sodium formaldehyde sulfoxylate is listed in the FDA Inactive Ingredients Database as an approved excipient for parenteral products (intramuscular, intravenous, and subcutaneous routes) at a concentration of up to 0.1% w/v in the final preparation administered to the patient . It is also included in the Canadian List of Acceptable Non-medicinal Ingredients . This regulatory acceptance for injectable pharmaceutical formulations is a critical differentiator relative to many alternative sulfur-based reductants. Sodium dithionite, for instance, is not approved for pharmaceutical use due to its instability and toxicity profile; sodium bisulfite and sodium metabisulfite, while used as antioxidants in some oral and topical formulations, carry well-documented risks of hypersensitivity reactions and are contraindicated in parenteral products for sulfite-sensitive individuals. SFS, at the specified 0.1% w/v concentration, functions as a water-soluble antioxidant in injection products, protecting sensitive active pharmaceutical ingredients (APIs) from oxidative degradation . The defined dosage limit and regulatory pathway provide formulators with a quantifiable, compliant option for oxidation-sensitive injectable drug products where alternative reductants are either prohibited or unsuitable.

Pharmaceutical antioxidant Excipient FDA Inactive Ingredients Parenteral formulation

Solubility and Solution pH Specifications

Sodium formaldehyde sulfoxylate dihydrate exhibits well-defined physical-chemical parameters that are critical for industrial formulation consistency and process control. The compound has a water solubility of approximately 600 g/L at 20°C, which is substantially higher than many alternative reductants [1]. This high solubility enables preparation of concentrated stock solutions and facilitates rapid dissolution in process baths. The 10% aqueous solution pH is specified as 9.5–10.5 (USP/NF monograph specification), providing a reliable alkaline working environment [2]. This inherent alkalinity is functionally significant: it maintains SFS in its stable sulfoxylate form during storage and initial processing, preventing premature decomposition. In contrast, sodium dithionite solutions are typically near-neutral to slightly acidic and require external pH adjustment to prevent rapid decomposition; thiourea dioxide generates strongly acidic solutions upon decomposition. For procurement and quality assurance purposes, the defined pH specification (9.5–10.5 for 10% solution) and solubility limit (600 g/L at 20°C) provide quantifiable acceptance criteria that can be verified analytically, ensuring batch-to-batch consistency in industrial applications ranging from textile discharge printing to polymerization initiation. The dihydrate form also has a specified loss on drying of not more than 27.0% when dried at 105°C for 3 hours [3], providing an additional quality control metric.

Water solubility Solution pH Formulation consistency Quality specification

Sodium Formaldehyde Sulfoxylate Use Cases


Acrylonitrile Polymerization Shortstopping

In acrylonitrile polymerization processes for synthetic fiber and resin production, sodium formaldehyde sulfoxylate serves as a high-efficiency shortstopping agent that terminates chain propagation while preserving unreacted monomer. As documented in patent literature, SFS reduces monomer loss to less than one-tenth of that observed with conventional bisulfite-based methods, corresponding to a >90% improvement in monomer utilization efficiency [1]. This scenario is optimal when process economics are highly sensitive to raw material costs and when minimizing acrylonitrile-bisulfite adduct formation in waste streams is a regulatory or operational priority. Procurement of SFS for this application is directly justified by the quantifiable monomer yield improvement relative to alternative shortstopping agents.

Low-Temperature Emulsion Polymerization

For manufacturers of styrene-acrylic copolymer latexes, styrene-butadiene rubber (SBR), and other emulsion polymers, the SFS/tert-butyl hydroperoxide (TBHP) redox initiator system enables approximately 100% monomer conversion at moderate temperatures (50°C) [1]. This low-temperature initiation capability eliminates the need for energy-intensive thermal initiation equipment and reduces residual monomer content in the final product — a critical quality metric for latexes used in coatings, adhesives, and personal care products. This scenario is particularly compelling for polymerization processes where ascorbic acid/hydroperoxide or persulfate-based systems fail to achieve comparable conversion efficiency under identical mild-temperature conditions . The near-quantitative conversion performance of SFS-based redox initiation provides a data-backed rationale for its selection over alternative reductant components.

Textile Discharge Printing and Dye Stripping

In textile discharge printing and disperse dye stripping on polyester, sodium formaldehyde sulfoxylate provides a unique combination of storage stability and pH-triggered reactivity. Unlike sodium dithionite, which undergoes rapid aerobic decomposition and requires stringent handling conditions, SFS exhibits enhanced oxidative stability and is easier to handle and store in ambient industrial environments [1]. Its reducing strength, positioned between sodium sulfite and sodium dithionite , provides an intermediate, tunable reactivity that is effective for vat dye reduction and discharge printing without the over-reduction and fiber damage risks associated with the more aggressive sodium dithionite. Additionally, the pH-gated decomposition mechanism of SFS (stable under alkaline conditions; reactive upon acidification or steam exposure) enables precisely timed reduction during the steaming and fixation stage of discharge printing . The established industrial practice of using SFS for disperse dye stripping at 100°C and pH 4–5, with enhanced efficacy at 130°C, further defines its optimal operational window . This scenario is optimal for textile processors requiring reliable, on-demand reduction with minimal handling hazards.

Pharmaceutical Injectable Antioxidant Protection

For oxidation-sensitive injectable pharmaceutical products, sodium formaldehyde sulfoxylate provides a regulatorily compliant antioxidant option where alternative sulfur-based reductants are unsuitable or prohibited. SFS is listed in the FDA Inactive Ingredients Database for parenteral administration (IM, IV, and SC routes) at a concentration of up to 0.1% w/v in the final preparation [1]. This defined regulatory pathway and dosage specification are not available for sodium dithionite (unapproved for pharmaceutical use) or sodium bisulfite/metabisulfite (which carry hypersensitivity concerns and are restricted in parenteral formulations). The 0.1% w/v concentration limit provides formulators with a clear, quantifiable use parameter for protecting sensitive APIs from oxidative degradation in injectable dosage forms. This scenario represents a high-value, niche application where the regulatory acceptance of SFS directly drives procurement decisions, particularly for parenteral drug products containing oxidation-prone actives such as catecholamines, certain antibiotics, or peptide therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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